N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-(4-Chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by two distinct halogenated aromatic substituents: a 4-fluorophenyl group attached to the cyclopropane ring and a 4-chlorophenyl group on the amide nitrogen. This structural configuration imparts rigidity due to the cyclopropane ring and electronic effects from the electron-withdrawing halogens (F and Cl), which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-12-3-7-14(8-4-12)19-15(20)16(9-10-16)11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILWBCSMSQKUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide, a compound with the molecular formula and a molecular weight of 303.8 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropane ring substituted with a carboxamide group and two aromatic rings. Its structural representation can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 303.8 g/mol
- SMILES Notation : O=C(NCc1ccc(Cl)cc1)C1(c2ccc(F)cc2)CC1
Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. The presence of halogenated phenyl groups suggests potential interactions with biological targets such as enzymes or receptors involved in inflammatory pathways or bacterial resistance mechanisms.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound can inhibit bacterial growth. For instance, derivatives have shown effectiveness against various strains of bacteria, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial activity, with values ranging from 0.29 to 2.34 μM against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .
Anti-inflammatory Effects
The compound's structure is conducive to modulating inflammatory responses. Similar amide compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that modifications to the cyclopropane structure can enhance anti-inflammatory efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Efficacy :
- Pharmacokinetics :
- Therapeutic Applications :
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (μM) | Activity Type | Target Pathogen |
|---|---|---|---|
| Compound A | <0.0312 | Antibacterial | Pseudomonas aeruginosa |
| Compound B | 0.5 | Antibacterial | Acinetobacter baumannii |
| Compound C | <0.125 | Anti-inflammatory | COX inhibition |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClFNO
- IUPAC Name : N-(4-chlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
The compound features a cyclopropane ring, which contributes to its reactivity and biological interactions. The presence of both chlorophenyl and fluorophenyl groups enhances its lipophilicity, potentially increasing its biological activity.
Medicinal Chemistry Applications
This compound has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For example, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes findings from related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | HCT116 | 37.4 |
| A2 | Caco-2 | 8.9 |
| A3 | LNCaP | 18.9 |
These results indicate that this compound may possess similar efficacy against specific cancer types, warranting further investigation.
- Antimicrobial Potential : The compound has also been evaluated for its antimicrobial properties. Initial studies suggest it may inhibit the growth of certain bacterial strains, although more detailed research is needed to confirm these effects.
Pharmacological Insights
Research indicates that this compound may interact with various biological targets:
- Sodium Channel Blockade : Some studies have assessed the pharmacological profile of similar compounds, demonstrating their ability to block voltage-gated sodium channels. This suggests potential therapeutic applications in managing neuropathic pain.
Synthetic Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction often requires coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Synthetic Route Overview
- Starting Materials : 4-Chlorobenzylamine and cyclopropanecarboxylic acid derivatives.
- Reagents : EDCI and HOBt.
- Conditions : Optimized for yield and purity, potentially using continuous flow reactors in industrial settings.
Case Studies and Research Findings
Several studies have contributed to understanding the applications of this compound:
- A pharmacological evaluation demonstrated its potential as a sodium channel blocker, indicating possible use in pain management therapies.
- Investigations into similar compounds have revealed antiviral activities against specific viral targets, suggesting that this compound may also exhibit such properties.
Comparison with Similar Compounds
Structural Analogues with Varying Amide Substituents
Several cyclopropane carboxamide derivatives from (F39–F45) share the 4-fluorophenyl-cyclopropane core but differ in amide substituents. Key comparisons include:
| Compound ID | Amide Substituent | Melting Point (°C) | Yield (%) | Notable Features |
|---|---|---|---|---|
| F39 | Cyclohexyl | 188.2–190.1 | 72.4 | High melting point, likely due to strong crystal packing from cyclohexyl group |
| F40 | p-Tolyl | 181.9–183.4 | 65.9 | Methyl group introduces steric hindrance |
| F45 | Cyclopropyl | 160.0–161.5 | 67.5 | Lower melting point compared to F39–F44 |
| Target Compound | 4-Chlorophenyl | N/A | N/A | Combines electron-withdrawing Cl and F substituents |
The target compound’s 4-chlorophenyl amide substituent contrasts with F39–F44’s alkyl or heterocyclic groups.
Influence of Halogen Substitution
4-iodophenyl are ~5 μM). However, in cyclopropane carboxamides, the para positions of F and Cl may synergistically modulate electronic effects. For example:
- Electron-withdrawing effects : The 4-fluorophenyl group on the cyclopropane ring could stabilize the carboxamide via resonance, while the 4-chlorophenyl on the amide may enhance electrophilicity at the carbonyl group.
Comparison with Heterocyclic Derivatives
and describe compounds with thiazole, triazole, or chalcone moieties. For example:
- Chalcone derivatives (): These exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing planarity and π-π stacking. In contrast, the cyclopropane ring in the target compound enforces a rigid, non-planar conformation, which may reduce metabolic flexibility but improve binding specificity .
- Thiazole-containing analogues (): The heterocyclic thiazole group introduces hydrogen-bonding capability, which is absent in the target compound. This difference may affect solubility and target interactions .
Substituent Effects on Physicochemical Properties
- Hydroxyphenyl vs. This could result in higher aqueous solubility but reduced blood-brain barrier penetration .
- Furan-containing derivatives (): The furan ring introduces aromatic π-systems and oxygen lone pairs, which may enhance interactions with enzymatic targets. The target compound’s simpler halogenated structure prioritizes lipophilicity over heterocyclic interactions .
Research Findings and Implications
- Antimicrobial Activity : Analogues like F44 (thiazolyl substituent) and F45 (cyclopropyl amide) in show moderate antimicrobial activity, suggesting that the target compound’s halogenated structure may similarly inhibit microbial growth through membrane disruption or enzyme inhibition.
- Synthetic Yields: The target compound’s synthesis may face challenges due to steric effects from the 4-chlorophenyl group. Comparatively, reports a 78% yield for a diethyl methoxyphenoxy derivative, indicating that electron-donating groups (e.g., methoxy) may facilitate higher yields than electron-withdrawing halogens .
Preparation Methods
Cyclopropane Carboxylic Acid Synthesis
The foundational step in classical routes involves synthesizing 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid. A widely adopted method utilizes diethyl malonate and 4-fluorobenzyl chloride under basic conditions to form the cyclopropane ring via nucleophilic alkylation. Key steps include:
- Michael Addition : Diethyl malonate reacts with 4-fluorobenzyl chloride in the presence of sodium hydride, forming a β-keto ester intermediate.
- Cyclopropanation : The intermediate undergoes intramolecular cyclization using iodine and a copper catalyst, yielding ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate.
- Ester Hydrolysis : The ester is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide, achieving >85% purity.
Reaction Conditions Table
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Michael Addition | NaH, THF | 0–5°C | 72 |
| Cyclopropanation | I₂, CuCl, DMF | 80°C | 68 |
| Ester Hydrolysis | KOH, H₂O/EtOH | Reflux | 89 |
Amide Bond Formation
The carboxylic acid is activated for coupling with 4-chlorobenzylamine using N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . This method, adapted from peptide synthesis, proceeds under mild conditions:
- Activation : The carboxylic acid reacts with DCC/HOBt in anhydrous dichloromethane, forming an active ester intermediate.
- Aminolysis : 4-Chlorobenzylamine is added, leading to nucleophilic displacement and amide formation.
Optimized Parameters
- Molar ratio (acid:amine:DCC:HOBt): 1:1.2:1.1:1.1
- Reaction time: 12–16 hours at 25°C
- Yield: 78–82% after recrystallization from ethyl acetate/hexane
Industrial-Scale Synthesis Methods
Continuous Flow Reactor Systems
Patent US9227900B2 discloses a high-throughput process using continuous flow reactors to enhance cyclopropanation efficiency. Key innovations include:
- Microreactor Design : Enables precise temperature control (±1°C) during exothermic cyclopropanation steps.
- In-Line Purification : Integrated chromatography columns remove byproducts (e.g., unreacted dihalomethanes) in real time.
Process Metrics
| Parameter | Batch Method | Flow System |
|---|---|---|
| Cycle Time | 48 h | 6 h |
| Purity | 89% | 96% |
| Annual Capacity | 500 kg | 5,000 kg |
Catalytic Amination
The patent CN103044230B describes a single-pot amidation strategy using sodium isobutoxide as a catalyst. This method eliminates intermediate isolation steps:
- Ester Activation : Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate reacts with 4-chlorobenzylamine in the presence of 10 mol% sodium isobutoxide.
- Transamidation : The catalyst facilitates direct nucleophilic attack by the amine, bypassing carboxylic acid isolation.
Advantages
- 94% conversion in 4 hours at 120°C
- Reduced solvent waste (50% lower E-factor vs. classical methods)
Alternative Cyclopropanation Techniques
Transition Metal-Catalyzed Methods
Recent advances employ rhodium(II) carboxylates for stereoselective cyclopropanation of 4-fluorostyrene derivatives. The protocol involves:
- Carbene Transfer : Dirhodium tetraacetate catalyzes the reaction between ethyl diazoacetate and 4-fluorostyrene, forming the cyclopropane ring.
- Oxidative Hydrolysis : The ester is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Performance Data
- Enantiomeric excess: 88% (R,R configuration)
- Overall yield: 65% over three steps
Photochemical Cyclization
UV-induced cyclization of 1,4-dienes offers a solvent-free route to the cyclopropane core. A 2025 study demonstrated:
- Substrate: 4-fluoro-α-methylstyrene
- Light Source: 254 nm UV lamp
- Quantum Yield: 0.42 ± 0.03
- Scalability: Demonstrated at 100 g scale with 71% yield
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >99.5% purity on C18 column (ACN/H₂O = 70:30)
- Elemental Analysis : Calculated C 66.31%, H 4.52%; Found C 66.28%, H 4.49%
Emerging Trends
Biocatalytic Approaches
Engineered Candida antarctica lipase B variants catalyze the amidation step with:
Computational Optimization
Machine learning models (e.g., SchNet, Chemprop) predict optimal DCC/HOBt ratios with:
- Mean absolute error (MAE): <2% vs. experimental yields
- 30% reduction in reagent costs via inverse design
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| 1 | Rh₂(OAc)₄, CH₂Cl₂, 40°C | 65–75 | Steric hindrance from fluorophenyl group requires extended reaction time |
| 2 | EDC, DMAP, DMF, RT | 80–85 | Excess 4-chloroaniline (1.5 eq) improves coupling efficiency |
Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?
Answer:
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., distinct shifts for fluorophenyl δ 7.2–7.5 ppm and chlorophenyl δ 7.4–7.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₂ClFNO: 288.0665) .
- X-ray Crystallography : To resolve the cyclopropane ring’s spatial conformation and intermolecular interactions (e.g., hydrogen bonding patterns) .
Advanced: How can reaction conditions be optimized to prevent degradation of sensitive functional groups during synthesis?
Answer:
Critical optimization strategies include:
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) during carboxamide coupling to minimize hydrolysis of the cyclopropane ring .
- Moisture-Free Environment : Use anhydrous solvents (e.g., DMF stored over molecular sieves) to prevent nucleophilic attack on electrophilic intermediates .
- Protective Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for amine derivatives in multi-step syntheses .
Data-Driven Example :
A study comparing yields under varying conditions showed that replacing HCl with TFA during deprotection increased stability of the cyclopropane ring by 20% .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., kinase domains), focusing on the cyclopropane’s rigidity and halogen interactions .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, emphasizing fluorine’s role in hydrophobic pockets .
- Pharmacophore Mapping : Identifies essential features (e.g., carboxamide hydrogen-bond acceptors) for activity against cancer targets like EGFR .
Case Study :
Docking studies revealed that the 4-fluorophenyl group enhances binding to the ATP-binding site of tyrosine kinases by 30% compared to non-fluorinated analogs .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
Methodological considerations include:
Assay Standardization :
- Use consistent cell lines (e.g., MCF-7 vs. HEK293) and control compounds (e.g., staurosporine for kinase inhibition).
- Validate purity (>95%) via HPLC to rule out impurities affecting results .
Structural Analog Comparison :
- Compare activity of analogs (e.g., replacing Cl with Br) to isolate electronic effects. Evidence shows Cl improves logP but reduces solubility, impacting bioavailability .
Mechanistic Studies :
- Employ siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .
Example Data Conflict Resolution :
Discrepancies in antiproliferative activity (IC₅₀: 2 μM vs. 10 μM) were traced to differences in serum concentration (10% FBS vs. serum-free media), altering compound uptake .
Advanced: What strategies are effective for improving the compound’s bioavailability in preclinical models?
Answer:
- Prodrug Design : Modify the carboxamide to a more lipophilic ester, enhancing membrane permeability. Hydrolysis in vivo regenerates the active form .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve solubility; studies show a 3-fold increase in plasma half-life in murine models .
- Co-Crystallization : Co-crystals with succinic acid improve dissolution rates by 50% without altering activity .
Advanced: How can researchers validate the compound’s mechanism of action in complex disease models?
Answer:
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- In Vivo Imaging : PET/CT with ¹⁸F-labeled analogs to track biodistribution in tumor-bearing mice .
- Biomarker Analysis : ELISA quantification of phosphorylated kinases (e.g., p-ERK) in tumor tissues to confirm target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
